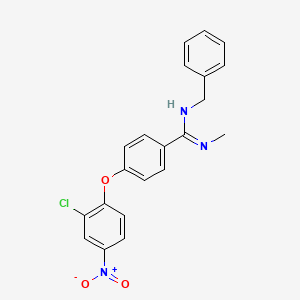
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N'-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of carboximidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route may include:
Nitration: Introduction of a nitro group to a phenol derivative.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Benzylation: Addition of a benzyl group to the phenol derivative.
Formation of Carboximidamide: Reaction of the benzylated, chlorinated, and nitrated phenol with a suitable amine to form the carboximidamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and chloro groups can influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-ethylbenzenecarboximidamide: Similar structure with an ethyl group instead of a methyl group.
N-benzyl-4-(2-bromo-4-nitrophenoxy)-N’-methylbenzenecarboximidamide: Similar structure with a bromo group instead of a chloro group.
N-benzyl-4-(2-chloro-4-aminophenoxy)-N’-methylbenzenecarboximidamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of the benzyl, chloro-nitrophenoxy, and methylbenzenecarboximidamide groups in N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide imparts distinct chemical properties, such as specific reactivity patterns and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H18ClN3O3 |
|---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
N-benzyl-4-(2-chloro-4-nitrophenoxy)-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C21H18ClN3O3/c1-23-21(24-14-15-5-3-2-4-6-15)16-7-10-18(11-8-16)28-20-12-9-17(25(26)27)13-19(20)22/h2-13H,14H2,1H3,(H,23,24) |
InChI-Schlüssel |
BIWUBVLCAYMEQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
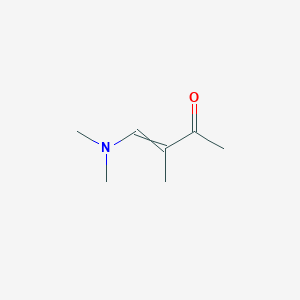
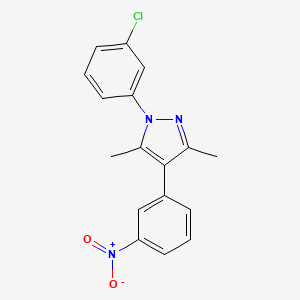
![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
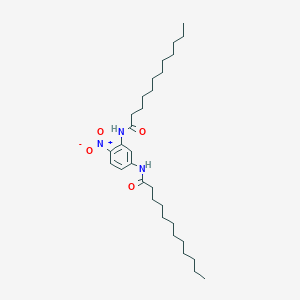
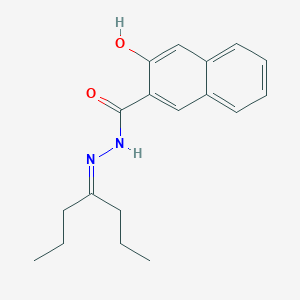
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)
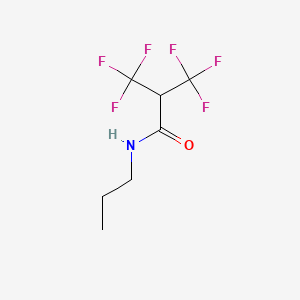
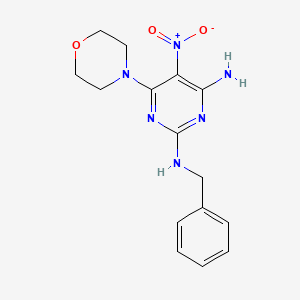
![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)
